Benzo[b]thiophen-3-amine
Overview
Description
Benzo[b]thiophen-3-amine is a chemical compound with the molecular formula C8H7NS . It is used in organic chemical synthesis . The compound is also known as 1-benzothien-3-ylamine hydrochloride .
Synthesis Analysis
The synthesis of benzo[b]thiophene derivatives involves coupling reactions and electrophilic cyclization reactions . A series of benzo[b]thiophen-3-ols were synthesized and investigated as potential human monoamine oxidase inhibitors .Molecular Structure Analysis
The molecular structure of benzo[b]thiophen-3-amine involves a unique hybrid skeleton, making it an important core component for the construction of benzo[b]thiophene fused heterocycles . The molecules show weak intermolecular C–H···O interactions utilizing the keto group in addition to hydrogen bonding including hydroxyl and amino groups .Chemical Reactions Analysis
Benzo[b]thiophen-3-amine participates in various chemical reactions. For instance, it is involved in the synthesis of heteroaryl chalcones, which have long conjugated π systems . The delocalization of electronic charge leads to high mobility of the electron density .Physical And Chemical Properties Analysis
Benzo[b]thiophen-3-amine has a molecular weight of 149.21300 and a density of 1.294g/cm3 . It has a boiling point of 313.1ºC at 760 mmHg .Scientific Research Applications
Palladium-Catalysed Amination
Benzo[b]thiophenes are used in palladium-catalysed amination reactions. These reactions are significant for preparing diarylamines in the benzo[b]thiophene series, which show preliminary antimicrobial activity (Queiroz et al., 2004).
Synthesis of Derivatives with Biological Activity
Benzo[b]thiophene derivatives such as thiadiazoles, oxadiazoles, pyrazolin, and diaryl pyrazoles have been synthesized for their potential biological activities. These compounds, starting from benzo[b]thiophene, have shown significant antibacterial, antifungal, and anti-inflammatory properties (Isloor et al., 2010).
Synthesis of Antimicrobial and Analgesic Compounds
Benzo[b]thiophene derivatives have been synthesized as carbamates, ureas, semicarbazides, and pyrazoles. These compounds have demonstrated promising antimicrobial and analgesic activities (Kumara et al., 2009).
Synthesis of Novel Heterocyclic Systems
The compound has been employed in the synthesis of new heterocyclic systems, such as spiroheterocycles, showcasing its versatility in organic synthesis (Cekavicus et al., 2008).
Application in Organic Photoelectric Materials
Benzo[b]thiophene derivatives are used in organic photoelectric materials and organic semiconductors. Their broad range of applicability in medicinal chemistry and other fields like organic electronics highlights their importance (Duc, 2020).
Synthesis of Amino Acids and Dehydroamino Acids
Benzo[b]thiophene has been used in the synthesis of novel amino acids and dehydroamino acids, which are significant for developing new pharmaceuticals (Abreu et al., 2003).
Development of Anti-Inflammatory Agents
Benzo[b]thiophene derivatives, particularly those substituted at the 5-position, have shown potent anti-inflammatory activity, indicating their potential in developing new anti-inflammatory drugs (Radwan et al., 2009).
properties
IUPAC Name |
1-benzothiophen-3-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7NS/c9-7-5-10-8-4-2-1-3-6(7)8/h1-5H,9H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SPGRIJRGBVPWLZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CS2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7NS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10458250 | |
Record name | Benzo[b]thiophen-3-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10458250 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
149.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Benzo[b]thiophen-3-amine | |
CAS RN |
17402-82-3 | |
Record name | Benzo[b]thiophen-3-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10458250 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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